3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3,5-bis(trifluoromethyl)phenyl]urea
説明
The compound 3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3,5-bis(trifluoromethyl)phenyl]urea is a urea derivative characterized by a furopyrimidine core and a bis(trifluoromethyl)phenyl substituent. Its molecular formula is C21H13F6N5O2, with a molecular weight of 481.36 g/mol . The furopyrimidine moiety introduces a fused heterocyclic system, while the bis(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability.
特性
分子式 |
C21H13F6N5O2 |
|---|---|
分子量 |
481.3 g/mol |
IUPAC名 |
1-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C21H13F6N5O2/c22-20(23,24)11-5-12(21(25,26)27)7-14(6-11)32-19(33)31-13-3-1-10(2-4-13)15-8-34-18-16(15)17(28)29-9-30-18/h1-9H,(H2,28,29,30)(H2,31,32,33) |
InChIキー |
VLTNUYNTYZRWQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
準備方法
Synthesis of 4-Aminofuro[2,3-d]pyrimidin-5-yl Intermediate
The furo[2,3-d]pyrimidine core is synthesized via cyclization reactions involving furan derivatives. Common methods include:
Critical Steps :
Preparation of 3,5-Bis(trifluoromethyl)phenyl Urea Moiety
The urea linkage is formed via carbamoylation of an aromatic amine. Key methods include:
Reagent Notes :
Final Coupling and Purification
The final step combines the two intermediates:
Key Observations :
-
Electronic effects : The electron-withdrawing trifluoromethyl groups enhance urea stability.
-
Solubility : Polar aprotic solvents (e.g., DMF) improve reaction efficiency for sterically hindered intermediates.
Alternative Synthetic Pathways
One-Pot Three-Component Reaction
A green chemistry approach reported in enables simultaneous cyclization and urea formation:
| Reagents | Conditions | Yield |
|---|---|---|
| 2-Aminofuran + nitrile + isocyanate | EtOH/H<sub>2</sub>O, 80°C, 6h | 60–70% |
Advantages :
-
Reduced solvent usage
-
Shortened reaction time
Limitations :
Structural and Functional Characterization
Spectroscopic Data
Challenges and Solutions
Summary of Optimal Protocol
-
Furo[2,3-d]pyrimidine synthesis :
-
Cyclize 2-aminofuran with formamide → protect amine → hydrolyze.
-
-
Urea coupling :
-
React 3,5-bis(trifluoromethyl)phenyl isocyanate with amine in THF.
-
-
Purification :
-
Column chromatography (EtOAc/hexane) → recrystallization.
-
Yield : 65–75% (overall).
化学反応の分析
GW795486Xは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、通常、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。
還元: これは、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
4. 科学研究への応用
GW795486Xは、いくつかの科学研究への応用があります。
科学的研究の応用
GW795486X has several scientific research applications:
作用機序
GW795486Xは、真菌MAPキナーゼホモログの阻害によって真菌病原体の増殖を阻害することにより、その効果を発揮します。 これらのキナーゼは、真菌のストレス応答と病原性において中心的な役割を果たしています . これらのキナーゼを阻害することにより、GW795486Xは真菌の増殖と生存に必要なシグナル伝達経路を阻害します .
類似化合物との比較
Key Observations :
- The target compound’s furopyrimidine core distinguishes it from the thiazole-based derivatives in . Furopyrimidines are known for kinase inhibition (e.g., EGFR, VEGFR), suggesting the target may have superior bioactivity in such pathways compared to thiazole analogs .
- However, 11m’s higher molecular weight (602.2 vs. 481.36) may reduce bioavailability .
Urea Derivatives with Extended Conjugated Systems
describes compound 3d , a urea derivative with a coumarin-linked hydrazinyl moiety. Structural and functional contrasts include:
| Property | Target Compound | Compound 3d |
|---|---|---|
| Core Structure | Furo[2,3-d]pyrimidine | Coumarin-thiazole-piperazinylmethyl |
| Molecular Weight | 481.36 g/mol | 788.3 g/mol (excluding HCl) |
| Functional Groups | Bis(trifluoromethyl)phenyl, aminofuropyrimidine | Coumarin-hydrazinyl, bis(trifluoromethyl)phenyl |
| Potential Applications | Kinase inhibition, enzyme targeting | Fluorescence imaging, dual-targeting |
Key Observations :
- The coumarin moiety in 3d introduces fluorescence properties, making it suitable for imaging or photodynamic therapy, unlike the target compound .
- The target’s simpler structure (481.36 g/mol vs. 788.3 g/mol) may offer better pharmacokinetic profiles, such as higher oral bioavailability .
Comparison with Clinically Approved Urea-Based Drugs
references Sorafenib Tosylate , a urea-containing kinase inhibitor used in cancer therapy. Structural parallels and differences include:
| Property | Target Compound | Sorafenib Tosylate |
|---|---|---|
| Urea Linkage | Connects furopyrimidine and bis(trifluoromethyl)phenyl | Connects chlorophenyl and pyridinecarboxamide |
| Core Heterocycle | Furo[2,3-d]pyrimidine | Pyridinecarboxamide |
| Molecular Weight | 481.36 g/mol | 637.00 g/mol |
| Therapeutic Target | Potential kinase inhibitor | VEGFR, PDGFR, Raf kinases |
Key Observations :
- Both compounds utilize urea as a linker, but Sorafenib’s pyridinecarboxamide group enhances binding to multiple kinases. The target’s furopyrimidine core may offer selectivity for distinct kinase isoforms .
- Sorafenib’s higher molecular weight and tosylate salt improve solubility, a feature absent in the target compound’s current data .
生物活性
The compound 3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3,5-bis(trifluoromethyl)phenyl]urea is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 537.465 g/mol . The unique structure features a furo[2,3-d]pyrimidine moiety linked to a phenyl group and a trifluoromethyl-substituted phenyl group. These structural elements contribute significantly to its biological activity and reactivity.
Structural Features
| Feature | Description |
|---|---|
| Furo[2,3-d]pyrimidine core | Imparts potential for biological activity |
| Trifluoromethyl group | Enhances lipophilicity and metabolic stability |
| Urea linkage | Facilitates interaction with biological targets |
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit pathways involved in tumor growth and proliferation, particularly through interactions with the vascular endothelial growth factor receptor 2 (VEGFR2) . This interaction suggests a mechanism by which the compound may affect angiogenesis and tumor progression .
Case Studies
- In Vitro Studies : Preliminary studies conducted on various cancer cell lines have demonstrated that modifications to the compound's structure can enhance its potency. For instance, derivatives with specific substitutions showed increased inhibitory effects on cell proliferation compared to the parent compound .
- Mechanistic Insights : The compound's ability to inhibit VEGFR2 was confirmed through assays measuring its effect on endothelial cell migration and tube formation, critical processes in angiogenesis .
Structure-Activity Relationship (SAR)
The efficacy of 3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3,5-bis(trifluoromethyl)phenyl]urea can be significantly influenced by its structural modifications. The following table summarizes findings from SAR studies:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea | Similar furo[2,3-d]pyrimidine core | Anticancer activity reported |
| 1-{4-[4-Amino-6-(4-chlorophenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | Chlorine substitution instead of trifluoromethyl | Lower activity compared to target compound |
| 1-{4-[4-Amino-furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | Lacks additional aromatic substitutions | Reduced biological activity |
These findings highlight the importance of specific functional groups in enhancing biological activity.
Synthesis Methods
The synthesis of 3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3,5-bis(trifluoromethyl)phenyl]urea typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the furo[2,3-d]pyrimidine core : Utilizing cyclization reactions involving appropriate precursors.
- Urea formation : Reacting isocyanates with amines to form the urea linkage.
- Trifluoromethylation : Employing reagents like trifluoromethyl iodide or other fluorinating agents to introduce trifluoromethyl groups.
These methods allow for precise control over the final product's structure and properties.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that this compound has moderate clearance rates and extensive tissue distribution. For instance, after oral administration in animal models:
- Half-life : Approximately 11.2 hours
- Oral bioavailability : Estimated at 87.4%
These parameters suggest favorable pharmacokinetic profiles for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3,5-bis(trifluoromethyl)phenyl]urea?
- Methodological Answer : The synthesis typically involves coupling a substituted furopyrimidine intermediate with a trifluoromethylphenyl isocyanate. Key steps include:
- Step 1 : Synthesis of the furo[2,3-d]pyrimidin-5-yl scaffold via cyclization of aminofuran precursors under acidic conditions.
- Step 2 : Introduction of the 4-aminophenyl group via Suzuki-Miyaura cross-coupling using palladium catalysts.
- Step 3 : Urea formation by reacting the substituted phenylamine with 3,5-bis(trifluoromethyl)phenyl isocyanate in anhydrous DMF.
- Purification : Use reverse-phase HPLC with a buffer system (e.g., ammonium acetate, pH 6.5, as in ) to isolate the final product .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Use synchrotron radiation for high-resolution data (as demonstrated in and ) .
- NMR Spectroscopy : Assign signals using , , and -NMR, focusing on urea NH protons (δ 8.5–9.5 ppm) and trifluoromethyl groups (δ -60 to -65 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) with mass accuracy < 2 ppm.
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to monitor degradation products. Set detection at 254 nm for urea and pyrimidine moieties .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (heating rate: 10°C/min).
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions to identify labile functional groups.
Advanced Research Questions
Q. How should researchers design experiments to study the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Kinase Inhibition Assays : Screen against a panel of 50+ kinases using ATP-competitive assays (e.g., ADP-Glo™). Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) due to the urea scaffold’s affinity for hinge regions .
- Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) and confocal microscopy to track subcellular localization.
- Gene Expression Profiling : Apply RNA-seq to identify downstream targets in treated vs. untreated cell lines.
Q. How can contradictions between computational docking predictions and experimental IC values be resolved?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding mode stability. Compare free energy landscapes (MM/PBSA) with experimental IC data.
- Solubility Correction : Adjust docking scores using experimentally determined solubility (e.g., shake-flask method) to account for bioavailability discrepancies .
- Alanine Scanning Mutagenesis : Validate key residue interactions predicted in silico (e.g., hinge-region hydrogen bonds).
Q. What methodologies are recommended for evaluating the compound’s stability in physiological conditions?
- Methodological Answer :
- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4), human plasma, and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation via LC-MS/MS at 0, 6, 12, and 24 hours .
- Metabolite Identification : Use hepatocyte microsomes (human/rat) with NADPH cofactors to identify phase I/II metabolites.
Q. How can researchers assess the environmental impact of this compound using ecotoxicological models?
- Methodological Answer :
- OECD Guideline 201 : Conduct acute toxicity tests on Daphnia magna (48-hour EC) and Danio rerio (96-hour LC) .
- Soil Half-Life Studies : Use -labeled compound in OECD 307 aerobic soil microcosms. Monitor degradation via scintillation counting and identify metabolites .
- QSAR Modeling : Predict bioaccumulation factors (BCF) using EPI Suite™, prioritizing log < 3.5 to minimize ecological risk.
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